2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the bromophenoxy and oxazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in different reduced forms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using reagents like sodium iodide or silver nitrate. This reaction often yields a variety of substituted products.
Scientific Research Applications
2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with cellular receptors or enzymes, while the oxazole ring can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
2-(4-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
2-(4-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide: The methyl group can influence the compound’s steric properties and overall reactivity.
These comparisons highlight the unique features of this compound, particularly its bromine atom, which can significantly impact its chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-8-7-12(16-19-8)15-13(17)9(2)18-11-5-3-10(14)4-6-11/h3-7,9H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNIFCJMUYEPJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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